Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride
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Overview
Description
Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Structural Studies
- Rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, a compound related to the title chemical, was separated and hydrogenated to produce octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. This process, involving chiral chromatography and hydrogenation, is significant in the field of enantioselective synthesis and structural analysis of related compounds (Zhu et al., 2009).
Synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates
- The synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates, which are structurally related to the title compound, was achieved through nucleophilic addition to N-Acyliminium. This synthesis is important for the development of heterocyclic compounds (Won-Jun et al., 1994).
Development of Chiral Auxiliaries and Cycloaddition Reactions
- The title compound's derivatives have been used in the synthesis of chiral auxiliaries for the preparation of α-aryloxypropanoic acid herbicides and α-chlorocarboxylic acids. This showcases its application in regioselective synthesis and as a building block in chemical reactions (Camps et al., 1998).
Synthesis of Racemic and Enantiomerically Pure Derivatives
- Racemic and enantiomerically pure derivatives of the title compound have been synthesized and utilized in various chemical reactions. These derivatives are important in the study of enantioselective synthesis and structural elucidation (Seidel et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHGYVJEBVNQB-LBZPYWGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@H]([C@H]2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2220172-17-6 |
Source
|
Record name | rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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